molecular formula C7H15NOS B13221371 2-Ethoxy-3-methylbutanethioamide

2-Ethoxy-3-methylbutanethioamide

Katalognummer: B13221371
Molekulargewicht: 161.27 g/mol
InChI-Schlüssel: YESNVVAPJKJREQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-3-methylbutanethioamide is an organic compound with the molecular formula C7H15NOS. It is a thioamide derivative, characterized by the presence of an ethoxy group and a methyl group attached to a butane backbone. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-methylbutanethioamide can be achieved through several methods. One common approach involves the reaction of 2-ethoxy-3-methylbutanoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired thioamide product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-3-methylbutanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-3-methylbutanethioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-Ethoxy-3-methylbutanethioamide involves its interaction with various molecular targets. The thioamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interact with biological molecules makes it a subject of interest in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Ethoxy-3-methylbutane: A similar compound without the thioamide group, used in organic synthesis.

    3-Methylbutanethioamide: Lacks the ethoxy group but shares the thioamide functionality.

    2-Ethoxybutanethioamide: Similar structure but without the methyl group

Uniqueness

2-Ethoxy-3-methylbutanethioamide is unique due to the combination of its ethoxy, methyl, and thioamide groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C7H15NOS

Molekulargewicht

161.27 g/mol

IUPAC-Name

2-ethoxy-3-methylbutanethioamide

InChI

InChI=1S/C7H15NOS/c1-4-9-6(5(2)3)7(8)10/h5-6H,4H2,1-3H3,(H2,8,10)

InChI-Schlüssel

YESNVVAPJKJREQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C(C)C)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.